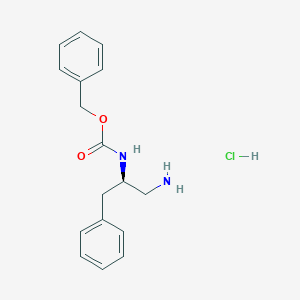

(R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride

Description

(R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is a chiral carbamate derivative characterized by a benzyl-protected carbamate group, a 1-amino-3-phenylpropan-2-yl backbone, and a hydrochloride salt. Carbamates of this type are frequently employed as intermediates in pharmaceutical synthesis, particularly for amino acid analogs and bioactive molecules .

Properties

Molecular Formula |

C17H21ClN2O2 |

|---|---|

Molecular Weight |

320.8 g/mol |

IUPAC Name |

benzyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C17H20N2O2.ClH/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1 |

InChI Key |

LUDUDVBVCIPEJP-PKLMIRHRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)NC(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Reaction with Benzyl Chloroformate

- Starting Material: (R)-1-amino-3-phenylpropan-2-ol or (R)-1-amino-3-phenylpropan-2-one derivatives are commonly used as precursors.

- Reagents: Benzyl chloroformate (Cbz-Cl) is reacted with the amino precursor.

- Base: A tertiary amine base such as triethylamine is employed to neutralize the hydrochloric acid generated during the reaction.

- Solvent: Dichloromethane or tetrahydrofuran (THF) under anhydrous conditions.

- Conditions: The reaction is typically conducted at low to ambient temperatures (0–25 °C) to control reactivity and stereochemical integrity.

- Outcome: Formation of the benzyl carbamate-protected amino intermediate.

Reduction of Ketone Precursors (If Applicable)

- In some synthetic routes, a ketone intermediate such as (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate is reduced to the corresponding amine.

- Reducing Agent: Lithium aluminium hydride (LiAlH₄) in THF.

- Temperature: Around 20 °C.

- Duration: Approximately 2 hours.

- Critical Notes: LiAlH₄ is moisture sensitive; strict anhydrous conditions are necessary. Quenching with aqueous HCl must be done carefully to avoid exothermic hazards.

Hydrochloride Salt Formation

- The free amine carbamate intermediate is treated with hydrochloric acid in aqueous solution.

- This converts the compound into its hydrochloride salt form, enhancing its crystalline nature and stability.

- The process is typically followed by purification steps such as recrystallization or chromatography.

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Carbamate formation | (R)-Amino precursor + benzyl chloroformate, triethylamine, DCM, 0–25 °C | 1–3 hours | ~85–95% |

| Ketone reduction (if used) | LiAlH₄ in THF, 20 °C | 2 hours | ~90% |

| Hydrochloride formation | HCl (aqueous), room temperature | 30 min–1 h | Quantitative |

- Industrial synthesis employs similar routes with scaled-up reactors and automated control systems.

- Purification is often achieved by recrystallization from solvent mixtures (e.g., ethanol/water) or column chromatography to ensure high purity.

- Process parameters such as temperature, reagent stoichiometry, and addition rates are tightly controlled to maintain stereochemical purity and maximize yield.

- Continuous flow synthesis techniques may be used to enhance reaction control and throughput.

- The stereochemistry at the chiral center is preserved by using enantiomerically pure starting materials.

- Analytical techniques such as chiral HPLC, NMR spectroscopy, and optical rotation measurements confirm the retention of the (R)-configuration throughout synthesis.

- Reaction conditions are optimized to avoid racemization, particularly by maintaining low temperatures and neutral to slightly basic pH during carbamate formation.

| Parameter | Details |

|---|---|

| Starting Material | (R)-1-amino-3-phenylpropan-2-ol or ketone derivative |

| Carbamate Reagent | Benzyl chloroformate |

| Base | Triethylamine |

| Solvent | Dichloromethane or THF |

| Reduction Agent (if needed) | LiAlH₄ in THF |

| Temperature Range | 0–25 °C (carbamate formation), 20 °C (reduction) |

| Reaction Time | 1–3 hours (carbamate), 2 hours (reduction) |

| Purification | Recrystallization, chromatography |

| Final Form | Hydrochloride salt |

| Yield Range | 85–95% (carbamate formation), ~90% (reduction) |

- The use of benzyl chloroformate allows selective protection of the amine without affecting other functional groups.

- LiAlH₄ reduction is efficient but requires careful handling due to its reactivity.

- Hydrochloride salt formation improves compound stability and facilitates handling in pharmaceutical applications.

- Maintaining anhydrous conditions and low temperatures prevents side reactions and racemization.

- Industrial processes benefit from continuous flow and automated control to enhance reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The carbamate group can be reduced to yield primary amines.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation Products: Imines, oximes.

Reduction Products: Primary amines.

Substitution Products: Azides, thiol derivatives.

Scientific Research Applications

®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceuticals.

Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table highlights structurally related carbamates, their CAS numbers, and distinguishing features:

| Compound Name | CAS Number | Structural Features | Similarity Score | Key Differences |

|---|---|---|---|---|

| (R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride | Not provided | R-configuration, phenylpropan-2-yl chain, benzyl carbamate, hydrochloride salt | Reference (Target) | — |

| Benzyl N-(2-aminoethyl)carbamate hydrochloride | 18807-71-1 | Linear 2-aminoethyl chain, benzyl carbamate, hydrochloride salt | 0.98 | Shorter chain lacking phenyl group; altered lipophilicity and steric bulk |

| (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride | 850033-71-5 | S-configuration, propan-2-yl chain (methyl substituent), benzyl carbamate | 0.92 | Opposite stereochemistry; smaller substituent affects chiral recognition |

| Benzyl azetidin-3-ylcarbamate hydrochloride | 1203099-07-3 | Azetidine (4-membered ring), benzyl carbamate, hydrochloride salt | 0.90 | Conformationally constrained ring vs. linear chain; impacts binding affinity |

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | Piperidine (6-membered ring), benzyl carboxylate, free amine | 0.90* | Carboxylate vs. carbamate; ring structure alters solubility and metabolic stability |

*Similarity score estimated based on structural complexity.

Physicochemical and Pharmacological Properties

- Lipophilicity : The phenyl group in the target compound enhances lipophilicity compared to analogs with shorter alkyl chains (e.g., 18807-71-1) or methyl groups (e.g., 850033-71-5). This may improve membrane permeability but reduce aqueous solubility.

- Safety Profile: Toxicological data for many carbamates, including Benzyl 4-aminopiperidine-1-carboxylate, remain understudied, emphasizing the need for rigorous safety evaluation in drug development .

Biological Activity

(R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride, with the CAS number 1391540-55-8, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H21ClN2O2

- Molecular Weight : 320.81 g/mol

- CAS Number : 1391540-55-8

The biological activity of (R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound acts as an amino acid derivative, influencing several biochemical pathways through:

- Inhibition of Enzymatic Activity : Its structure can mimic natural substrates, allowing it to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, altering cellular responses and signaling cascades.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including those resistant to conventional antibiotics.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | 32 | 64 | Effective against H. pylori |

| Compound B | 16 | 32 | Effective against E. coli |

Anti-inflammatory Properties

Research has suggested that this compound may also possess anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated immune cells, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent investigation focused on the antimicrobial efficacy of various carbamate derivatives, including (R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride. The study found that modifications in the phenyl group significantly altered the antimicrobial potency against Gram-positive and Gram-negative bacteria. -

In Vitro Cytotoxicity Assays :

In vitro assays assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in certain cancer types, suggesting its potential role as an anticancer agent. -

Pharmacokinetics and Bioavailability :

Pharmacokinetic studies highlighted the compound's absorption profile and metabolic stability, crucial for assessing its viability as a therapeutic agent.

Q & A

Basic: What are the optimal synthetic routes for (R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride, and what critical steps ensure high yield and purity?

Methodological Answer:

A two-stage reduction protocol using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF), followed by acidification with hydrochloric acid, is effective. Key steps include:

- Stage 1: Controlled reduction of the precursor [(S)-1-(methoxy-methyl-carbamoyl)-2-phenylethyl]carbamate at 20°C for 2 hours to preserve stereochemical integrity .

- Stage 2: Acidic workup with HCl to isolate the hydrochloride salt, ensuring high crystallinity.

Post-synthesis, recrystallization from THF/water mixtures enhances purity. Monitor reaction progress via TLC or HPLC to avoid over-reduction.

Basic: What safety precautions are essential when handling this compound, especially regarding exposure routes?

Methodological Answer:

- Eye/Skin Exposure: Immediately flush eyes with water for 10–15 minutes; wash skin with soap and water for ≥15 minutes. Remove contaminated clothing .

- Ingestion: Rinse mouth with water (if conscious) and seek medical attention.

- General Handling: Use fume hoods, avoid ignition sources, and store in airtight containers at room temperature .

Advanced: How can researchers resolve contradictions in stereochemical assignments using X-ray crystallography data?

Methodological Answer:

- SHELX Refinement: Use SHELXL for small-molecule refinement, leveraging its robustness against twinned or high-resolution data. Apply Flack's x parameter (superior to Rogers’ η) to avoid false chirality indications in near-centrosymmetric structures .

- Validation: Cross-check with circular dichroism (CD) spectroscopy or chiral HPLC to confirm enantiomeric purity.

Advanced: What methodologies are effective in characterizing and quantifying impurities in this compound?

Methodological Answer:

- HPLC-MS: Use reverse-phase chromatography with a C18 column and MS detection to identify impurities (e.g., deaminated byproducts) .

- Reference Standards: Compare against pharmacopeial impurities like tert-butyl carbamate derivatives, which often co-elute due to structural similarities .

- Quantitative NMR: Employ ¹H-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for impurity quantification.

Basic: What analytical techniques are recommended for confirming the compound's structural integrity post-synthesis?

Methodological Answer:

- X-Ray Crystallography: Resolve absolute configuration using SHELX programs, particularly for hydrochloride salts .

- Melting Point Analysis: Compare observed melting points (e.g., 185–189°C) with literature values to assess purity .

- FT-IR Spectroscopy: Confirm carbamate C=O stretches (~1680–1720 cm⁻¹) and NH₂/NH₃⁺ vibrations (~3300 cm⁻¹).

Advanced: How can researchers address challenges in refining enantiomeric excess when the compound exhibits near-centrosymmetric crystal packing?

Methodological Answer:

- Parameter Selection: Use Flack’s x parameter in SHELXL, which is less prone to overprecision in near-symmetric structures .

- Twinned Data Refinement: Apply SHELXL’s twin-law refinement for pseudo-merohedral twinning, common in chiral hydrochloride salts .

- Complementary Data: Validate with polarized light microscopy to detect twin domains and adjust data-collection strategies.

Basic: What are the best practices for storing and handling this hydrochloride salt to maintain stability?

Methodological Answer:

- Storage: Keep in desiccated, airtight containers at ≤25°C to prevent hygroscopic degradation .

- Handling: Use inert atmospheres (argon/nitrogen) during weighing to minimize moisture absorption.

- Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC checks to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.